molecular formula C21H22N2O5 B12343446 Fmoc-Dab(Ac)-OH

Fmoc-Dab(Ac)-OH

Cat. No.: B12343446
M. Wt: 382.4 g/mol
InChI Key: SULRDUFTKVHNDO-IBGZPJMESA-N
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Description

Fmoc-Dab(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,4-diaminobutyric acid acetate, is a modified amino acid. The Fmoc group is a protective group used in peptide synthesis to protect the amino group of amino acids from undesired reactions. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Ac)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with the Fmoc group. The process begins with the reaction of 2,4-diaminobutyric acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then acetylated using acetic anhydride to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dab(Ac)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Dab(Ac)-OH is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. Its stability and ease of removal make it an ideal choice for solid-phase peptide synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

This compound is used in the synthesis of peptide-based drugs that target specific diseases. It is also used in the development of diagnostic tools and imaging agents .

Industry

In the industrial sector, this compound is used in the production of functional materials such as hydrogels and nanomaterials. It is also used in the development of biosensors and other analytical tools .

Mechanism of Action

The mechanism of action of Fmoc-Dab(Ac)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from undesired reactions, allowing for selective reactions to occur at other functional groups. The deprotection step involves the removal of the Fmoc group using a base, yielding the free amine that can participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Dab(Ac)-OH is unique due to its specific structure, which includes an additional methylene group compared to Fmoc-Dap(Ac)-OH. This structural difference can influence the reactivity and properties of the compound, making it suitable for specific applications in peptide synthesis and other research areas .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1

InChI Key

SULRDUFTKVHNDO-IBGZPJMESA-N

Isomeric SMILES

CC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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